![molecular formula C16H13N3O2 B5688007 2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide CAS No. 108086-38-0](/img/structure/B5688007.png)
2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide, also known as QPA, is a synthetic compound with potential applications in the field of scientific research. QPA is a quinazolinone derivative that has been synthesized through various methods and has been shown to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
- BRN 0384912 exhibits potential as an anticancer agent. Research studies have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis . Further investigations are needed to understand its mechanism of action and potential clinical applications.
- The compound’s quinazoline scaffold suggests possible interactions with neuronal receptors. Researchers have investigated its role in neurological disorders such as Alzheimer’s disease and epilepsy. Preliminary data indicate that BRN 0384912 may modulate neurotransmitter systems, making it a candidate for drug development .
- Inflammation plays a crucial role in various diseases. BRN 0384912 has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce tissue damage. This property could be valuable in conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Some studies suggest that BRN 0384912 might impact cardiovascular health. It could influence vascular tone, platelet aggregation, or endothelial function. Researchers are investigating its potential as a vasodilator or antiplatelet agent .
- Quinazoline derivatives often exhibit antimicrobial properties. BRN 0384912 has been evaluated for its antibacterial and antifungal effects. Researchers aim to determine its efficacy against specific pathogens and explore novel therapeutic approaches .
- The phenylacetamide moiety in BRN 0384912 suggests metabolic relevance. Investigations have explored its impact on glucose metabolism, lipid profiles, and insulin sensitivity. Potential applications include managing diabetes or obesity-related complications .
- Researchers have considered BRN 0384912 as a building block for drug delivery systems. Its stability, solubility, and ability to conjugate with other molecules make it attractive for targeted therapies .
- Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, have utilized BRN 0384912. These analyses provide insights into its interactions with biological targets and guide further experimental work .
Anticancer Properties
Neurological Disorders
Anti-inflammatory Activity
Cardiovascular Applications
Antimicrobial Potential
Metabolic Disorders
Drug Delivery Systems
Molecular Modeling and QSAR Studies
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(18-12-6-2-1-3-7-12)10-19-11-17-14-9-5-4-8-13(14)16(19)21/h1-9,11H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTMCDUZAVNQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148373 |
Source
|
Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |
CAS RN |
108086-38-0 |
Source
|
Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.